molecular formula C17H16N4O3S3 B2657993 N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1100785-06-5

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2657993
CAS No.: 1100785-06-5
M. Wt: 420.52
InChI Key: YVBJPNBEEPJBEY-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis procedures:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyridine and Thiazole Coupling: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where a pyridine boronic acid or halide reacts with the thiazole derivative.

    Sulfonylation of Thiophene: The thiophene ring is sulfonylated using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Formation of Pyrrolidine Carboxamide: The final step involves the coupling of the sulfonylated thiophene with a pyrrolidine-2-carboxylic acid derivative using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and pyrrolidine moieties can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene moiety.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metals that have interesting catalytic or electronic properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development in areas like anti-inflammatory, antimicrobial, or anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings that can contribute to such characteristics.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The pyridine and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

    N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of a thiophene.

Uniqueness

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is unique due to the combination of its heterocyclic rings, which can confer distinct electronic and steric properties. The presence of the thiophene ring, in particular, can enhance its electronic properties, making it potentially useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S3/c22-16(20-17-19-13(11-26-17)12-5-7-18-8-6-12)14-3-1-9-21(14)27(23,24)15-4-2-10-25-15/h2,4-8,10-11,14H,1,3,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBJPNBEEPJBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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